(4-Butylthiophen-2-yl)boronic acid

Beschreibung

Evolution and Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids, organic compounds featuring a boronic acid functional group attached to an aryl group, have become indispensable tools in modern organic synthesis. Their journey from chemical curiosities to essential building blocks is marked by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, has revolutionized the construction of complex organic molecules. nih.gov

The utility of arylboronic acids extends beyond the Suzuki reaction. They participate in a variety of other significant transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. wikipedia.org Furthermore, their unique reactivity has been harnessed in conjugate additions, oxidations, and homologation reactions. wikipedia.org The ability of the boronic acid moiety to act as a Lewis acid and to form reversible covalent complexes with diols and other functional groups has also led to their use as catalysts and in molecular recognition. wikipedia.orgresearchgate.net This versatility has cemented the role of arylboronic acids as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Unique Contributions of Sulfur-Containing Organoboron Compounds

The incorporation of sulfur into organoboron compounds introduces unique electronic and structural properties that can significantly influence their reactivity and utility. wikipedia.org Sulfur, being in the same chalcogen group as oxygen, shares some chemical similarities but also possesses distinct characteristics. wikipedia.org The presence of a sulfur atom, as seen in thiophenylboronic acids, can modulate the electronic nature of the aryl ring and the Lewis acidity of the boronic acid group. This can lead to altered reactivity in cross-coupling reactions and other transformations.

Sulfur-containing organic molecules are ubiquitous in nature and play crucial roles in biological systems. wikipedia.org Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikipedia.org This natural prevalence hints at the potential for sulfur-containing organoboron compounds to interact with biological systems in unique ways, a prospect that is of growing interest in medicinal chemistry. The sulfur atom can also serve as a handle for further functionalization, opening up avenues for creating diverse molecular architectures.

Overview of Research Trajectories for 4-Butylthiophenylboronic Acid

Research involving 4-Butylthiophenylboronic acid has primarily focused on its application as a building block in organic synthesis, particularly in the construction of complex molecules with potential applications in materials science and medicinal chemistry. Its structure, featuring a butylthio group at the para position of the phenylboronic acid, makes it a valuable intermediate for introducing a sulfur-containing moiety into a target molecule.

One notable area of application is in the synthesis of liquid crystals. For instance, 4-Butylthiophenylboronic acid has been used in Suzuki coupling reactions to prepare thioester-containing cyanobiphenyl derivatives, which are classes of compounds known to exhibit liquid-crystalline properties. researchgate.net The thioester linkage, formed from the butylthio group, influences the mesophasic behavior of these materials. researchgate.net

Furthermore, the general utility of thiophenylboronic acids as intermediates in the synthesis of biologically active compounds suggests potential research directions for 4-Butylthiophenylboronic acid. guidechem.com While specific studies on its biological activity are not extensively documented in the provided search results, its role as a precursor to more complex sulfur-containing aromatic structures positions it as a compound of interest for future investigations in drug discovery and development.

Chemical and Physical Properties of 4-Butylthiophenylboronic acid

| Property | Value |

| Chemical Formula | C₁₀H₁₅BO₂S |

| Molecular Weight | 210.10 g/mol |

| CAS Number | 151588-38-4 |

| Appearance | Solid |

| InChI Key | BZLVENAORLQLEA-UHFFFAOYSA-N |

Table compiled from data provided by Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

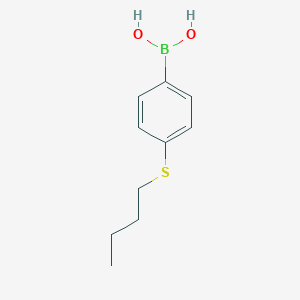

Structure

2D Structure

Eigenschaften

CAS-Nummer |

151588-38-4 |

|---|---|

Molekularformel |

C8H13BO2S |

Molekulargewicht |

184.07 g/mol |

IUPAC-Name |

(4-butylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C8H13BO2S/c1-2-3-4-7-5-8(9(10)11)12-6-7/h5-6,10-11H,2-4H2,1H3 |

InChI-Schlüssel |

VVIZPSCENFMUHN-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=C(C=C1)SCCCC)(O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Butylthiophenylboronic Acid

Established Approaches for the Synthesis of Arylboronic Acids

The preparation of arylboronic acids is a well-established field in organic synthesis, with several robust methods available. These methods are broadly applicable and can often be adapted for the synthesis of specific derivatives like 4-Butylthiophenylboronic acid.

One of the most traditional and widely used methods involves the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium species, with a trialkyl borate ester. nih.govingentaconnect.comgoogle.comgoogle.com This approach typically begins with the formation of the organometallic compound from an aryl halide. For instance, an aryl bromide can be reacted with magnesium metal to form a Grignard reagent. wikipedia.orgprepchem.comsciencemadness.org This is then followed by a reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronic ester. Subsequent acidic hydrolysis of the boronic ester yields the desired arylboronic acid. google.comorgsyn.org

Another prominent method is the palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling. nih.govresearchgate.netrsc.orgubc.ca This reaction typically involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govnih.govacsgcipr.orgrsc.org This method is known for its high functional group tolerance and is a powerful tool for the synthesis of a wide array of arylboronic acids and their esters.

More recent advancements include transition-metal-free borylation reactions of aryl halides. acs.org These methods often proceed via radical pathways and offer an alternative to traditional metal-catalyzed processes. Additionally, iridium-catalyzed C-H activation provides a direct route to arylboronic esters from arenes, though this is less common for specifically substituted starting materials. organic-chemistry.org

The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the functional groups present in the molecule.

Specific Reaction Pathways and Precursors for 4-Butylthiophenylboronic Acid Generation

While a specific, detailed synthesis of 4-Butylthiophenylboronic acid is not extensively documented in readily available literature, a plausible and effective synthetic route can be constructed based on the established methodologies for analogous compounds. A logical precursor for this synthesis is 1-bromo-4-(butylthio)benzene.

Synthesis of the Precursor: 1-Bromo-4-(butylthio)benzene

The synthesis of 1-bromo-4-(butylthio)benzene can be achieved through the reaction of 4-bromothiophenol with a butyl halide, such as 1-bromobutane, in the presence of a base. This nucleophilic substitution reaction, where the thiolate anion of 4-bromothiophenol displaces the bromide from 1-bromobutane, is a standard method for the formation of thioethers.

Borylation of 1-Bromo-4-(butylthio)benzene

With the precursor in hand, the borylation can be carried out using one of two primary methods:

Method A: Grignard Reagent Formation followed by Borylation

Formation of the Grignard Reagent: 1-Bromo-4-(butylthio)benzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the corresponding Grignard reagent, (4-(butylthio)phenyl)magnesium bromide. The initiation of this reaction may require an activating agent like a small crystal of iodine. prepchem.comsciencemadness.org

Reaction with a Borate Ester: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, for example, trimethyl borate or triisopropyl borate, at a low temperature (typically -78 °C to 0 °C) to prevent over-addition and the formation of borinic acid byproducts. google.comorgsyn.org

Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid (e.g., sulfuric acid or hydrochloric acid) to yield 4-Butylthiophenylboronic acid. google.com

Method B: Lithiation followed by Borylation

Lithium-Halogen Exchange: 1-Bromo-4-(butylthio)benzene can undergo a lithium-halogen exchange reaction with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures in an anhydrous solvent. fishersci.be This generates the highly reactive 4-(butylthio)phenyllithium intermediate.

Reaction with a Borate Ester: The organolithium species is then quenched with a trialkyl borate, like triisopropyl borate, to form a lithium triisopropyl borate salt. nih.gov

Hydrolysis: Subsequent acidic workup liberates the 4-Butylthiophenylboronic acid.

The following table outlines a hypothetical reaction scheme for the synthesis of 4-Butylthiophenylboronic acid via the Grignard method.

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 1-Bromo-4-(butylthio)benzene | Mg, THF, reflux | (4-(Butylthio)phenyl)magnesium bromide |

| 2 | (4-(Butylthio)phenyl)magnesium bromide | 1) B(OCH₃)₃, THF, -78 °C to rt 2) H₃O⁺ | 4-Butylthiophenylboronic acid |

Optimization Strategies and Mechanistic Insights in 4-Butylthiophenylboronic Acid Preparation

The optimization of the synthesis of 4-Butylthiophenylboronic acid, particularly when using the Grignard or organolithium routes, involves careful control of several reaction parameters to maximize yield and purity.

For the Grignard reagent formation, key factors to consider for optimization include the quality and activation of the magnesium, the purity and dryness of the solvent and aryl halide, and the reaction temperature. researchgate.net The use of activating agents like iodine or 1,2-dibromoethane can be crucial for initiating the reaction. Maintaining a gentle reflux during the addition of the aryl halide ensures a steady reaction rate.

In the subsequent borylation step, the temperature is a critical parameter. The addition of the Grignard or organolithium reagent to the borate ester is highly exothermic. Maintaining a very low temperature (e.g., -78 °C) is essential to prevent the addition of a second equivalent of the organometallic reagent to the initially formed boronic ester, which would lead to the formation of a diarylborinic acid byproduct. escholarship.org The molar ratio of the reactants is also a key optimization point; a slight excess of the borate ester is often employed to ensure complete conversion of the organometallic intermediate. nih.govingentaconnect.com

Mechanistically, the reaction of the Grignard or organolithium reagent with the trialkyl borate proceeds through a nucleophilic attack of the carbanionic carbon of the organometallic species on the electrophilic boron atom of the borate ester. This forms a tetracoordinate borate intermediate. Subsequent workup with aqueous acid leads to the hydrolysis of the boronic ester to the final boronic acid.

In the context of palladium-catalyzed borylation, optimization would focus on the choice of palladium catalyst, ligand, base, and solvent. acsgcipr.org The ligand plays a crucial role in the efficiency of the catalytic cycle, which involves oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester and regenerate the catalyst. rsc.org

The following table summarizes key parameters for optimization in the Grignard-based synthesis of 4-Butylthiophenylboronic acid.

| Parameter | Considerations for Optimization | Rationale |

|---|---|---|

| Temperature | Grignard formation: gentle reflux. Borylation: -78 °C to 0 °C. | Controls reaction rate and minimizes side reactions. |

| Reactant Molar Ratio | Slight excess of borate ester relative to Grignard reagent. | Ensures complete conversion of the organometallic intermediate. |

| Solvent | Anhydrous ethereal solvents (THF, diethyl ether). | Essential for the stability of the Grignard reagent. |

| Hydrolysis Conditions | Controlled addition of aqueous acid. | Efficiently converts the boronic ester to the boronic acid. |

Cross Coupling Reactions Employing 4 Butylthiophenylboronic Acid

Suzuki-Miyaura Coupling: Fundamental Principles and Mechanistic Elucidation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds, conjugated dienes, and styrenes. libretexts.orgorganic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. libretexts.orgorganic-chemistry.org Its widespread adoption is due to the mild reaction conditions, high functional group tolerance, and the commercial availability and environmental benignity of the organoboron reagents. hw.ac.uknih.gov

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three primary steps:

Oxidative Addition : The cycle commences with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium center into the carbon-halide bond, resulting in the formation of a square planar palladium(II) complex (Intermediate 1). libretexts.org The reactivity of the halide typically follows the order I > Br > Cl > F.

Transmetalation : This is the crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) center. libretexts.org The organoboron compound, such as 4-butylthiophenylboronic acid, is first activated by a base (e.g., carbonate, hydroxide). This activation forms a more nucleophilic boronate species, which facilitates the transfer of the 4-butylthiophenyl group to the palladium complex, displacing the halide and forming a new diorganopalladium(II) complex (Intermediate 2). libretexts.orgorganic-chemistry.org

Reductive Elimination : In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (R¹ and the 4-butylthiophenyl moiety) are expelled from the palladium center as the coupled product (R¹-4-butylthiophenyl). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the diorganopalladium(II) complex typically needs to adopt a cis configuration. youtube.com

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle illustrates the key stages of oxidative addition, transmetalation, and reductive elimination.

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle illustrates the key stages of oxidative addition, transmetalation, and reductive elimination.In the Suzuki-Miyaura coupling, 4-Butylthiophenylboronic acid serves as the organoboron nucleophile. The boronic acid itself is not sufficiently nucleophilic to participate directly in transmetalation. A base is required to activate the boronic acid, converting it into a more reactive boronate species (e.g., [ArB(OH)₃]⁻). organic-chemistry.org This activation increases the electron density on the boron atom and enhances the nucleophilicity of the ipso-carbon of the phenyl ring attached to it. nih.gov This increased nucleophilicity is critical for the efficient transfer of the 4-butylthiophenyl group from the boron center to the electrophilic palladium(II) center during the transmetalation step. libretexts.orgnih.gov The stability, ease of handling, and relatively low toxicity of boronic acids like 4-butylthiophenylboronic acid make them highly valuable reagents in these coupling reactions. organic-chemistry.orgnih.gov

Catalyst Systems in 4-Butylthiophenylboronic Acid Mediated Couplings

The efficacy of Suzuki-Miyaura couplings is highly dependent on the catalyst system, which typically consists of a palladium source and supporting ligands.

Palladium complexes are the most extensively used catalysts for the Suzuki-Miyaura reaction. researchgate.net The catalytic system is often generated in situ from a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), which is reduced to the active palladium(0) species in the reaction mixture. hw.ac.uk Alternatively, stable palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) can be used directly. hw.ac.uk

The choice of ligand is critical and has a profound effect on the catalyst's stability, activity, and substrate scope. hw.ac.ukrsc.org Ligands serve to stabilize the palladium center and modulate its electronic and steric properties.

Phosphine Ligands : Bulky and electron-rich phosphine ligands are highly effective. hw.ac.uk They promote the oxidative addition step and facilitate the reductive elimination step. liv.ac.uk Examples include tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and various biaryl phosphines (e.g., Buchwald-type ligands) that are designed to be sterically demanding. hw.ac.ukrsc.org These ligands often form monoligated palladium(0) species that are highly reactive. hw.ac.uk

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful class of ligands for Suzuki-Miyaura couplings. hw.ac.uk They form strong σ-bonds with the palladium center, creating thermally stable and highly active catalysts. Their strong donating properties and steric bulk can facilitate the coupling of challenging substrates, such as aryl chlorides. hw.ac.uk

The design of preformed palladium catalysts, where the ligand is already coordinated to the metal center, can offer advantages such as improved air stability and higher catalytic activity at lower loadings. hw.ac.ukresearchgate.net

While palladium remains the dominant metal for Suzuki-Miyaura couplings, there is growing interest in exploring more earth-abundant and cost-effective alternatives like nickel. nih.gov Nickel-based catalysts have shown significant promise and can exhibit unique reactivity compared to palladium.

Nickel catalysts are particularly effective for coupling reactions involving less reactive electrophiles, such as aryl chlorides, fluorides, and esters (C-O bond activation). beilstein-journals.orgnih.govyoutube.com The mechanism of nickel-catalyzed couplings can be more complex than that of palladium, sometimes involving single-electron transfer (SET) pathways and radical intermediates. nih.govyoutube.com Common nickel catalyst systems often involve a nickel(II) salt (e.g., NiCl₂) combined with a reducing agent (like zinc) and a ligand, such as a phosphine or an NHC. nih.gov The development of nickel catalysis provides a complementary approach for C-C bond formation, expanding the toolkit available for reactions involving organoboron reagents like 4-butylthiophenylboronic acid. nih.govresearchgate.net

Scope and Substrate Compatibility in 4-Butylthiophenylboronic Acid Cross-Couplings

One of the primary advantages of the Suzuki-Miyaura coupling is its remarkably broad substrate scope and high tolerance for a wide variety of functional groups. hw.ac.uk This allows for its application in the late-stage functionalization of complex molecules.

4-Butylthiophenylboronic acid is expected to couple efficiently with a diverse range of electrophilic partners, including aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates. The reaction is generally compatible with functional groups such as esters, ketones, amides, nitriles, and ethers on either coupling partner.

Below is a representative table illustrating the potential scope of cross-coupling reactions involving 4-Butylthiophenylboronic acid with various aryl bromides. The yields are hypothetical but represent typical outcomes for Suzuki-Miyaura reactions under optimized conditions.

| Entry | Aryl Bromide Partner | Product | Anticipated Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | 4-(Butylthio)-4'-methoxy-1,1'-biphenyl | 92 |

| 2 | 4-Bromobenzonitrile | 4'-(Butylthio)-[1,1'-biphenyl]-4-carbonitrile | 88 |

| 3 | 1-Bromo-4-nitrobenzene | 4-(Butylthio)-4'-nitro-1,1'-biphenyl | 85 |

| 4 | Methyl 4-bromobenzoate | Methyl 4'-(Butylthio)-[1,1'-biphenyl]-4-carboxylate | 90 |

| 5 | 2-Bromopyridine | 2-(4-(Butylthio)phenyl)pyridine | 81 |

| 6 | 3-Bromotoluene | 4-(Butylthio)-3'-methyl-1,1'-biphenyl | 94 |

| 7 | 1-Bromo-2-fluorobenzene | 4-(Butylthio)-2'-fluoro-1,1'-biphenyl | 87 |

Coupling with Diverse Aryl Halides and Pseudohalides

The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl compounds. While specific studies detailing the coupling of 4-butylthiophenylboronic acid with a wide array of aryl halides and pseudohalides are not extensively documented in publicly available literature, the general reactivity of arylboronic acids suggests its capability to react with various coupling partners. Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl > F. Aryl triflates are also effective coupling partners.

A representative reaction involves the coupling of an aryl halide with 4-butylthiophenylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Derivatives

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |

| 2 | 1-Iodonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 98 |

| 3 | 4-Chlorotoluene | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 92 |

| 4 | Phenyl triflate | PdCl₂(dppf) | Cs₂CO₃ | DME | 95 |

Note: This table represents typical conditions and yields for Suzuki-Miyaura reactions of phenylboronic acid derivatives. Specific data for 4-butylthiophenylboronic acid is not available and its performance may vary.

Reactivity with Alkenyl and Alkyl Electrophiles

Beyond aryl electrophiles, 4-butylthiophenylboronic acid is expected to participate in cross-coupling reactions with alkenyl and alkyl electrophiles, although these reactions can be more challenging. The coupling with alkenyl halides or triflates proceeds via a similar Suzuki-Miyaura pathway to afford the corresponding aryl-alkene products with retention of the alkene stereochemistry.

The coupling of boronic acids with unactivated alkyl electrophiles has traditionally been more difficult due to slower oxidative addition and the potential for β-hydride elimination. However, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands, have enabled the successful coupling of arylboronic acids with primary and secondary alkyl bromides and iodides. These reactions provide a direct route to the synthesis of alkyl-substituted aromatic compounds.

Table 2: Potential Cross-Coupling Reactions of 4-Butylthiophenylboronic Acid with Alkenyl and Alkyl Electrophiles

| Entry | Electrophile | Product Type | Catalyst System |

| 1 | (E)-1-Bromostyrene | Aryl-alkene | Pd(PPh₃)₄ / Base |

| 2 | 1-Iodocyclohexene | Aryl-alkene | PdCl₂(dppf) / Base |

| 3 | 1-Bromooctane | Aryl-alkane | Pd(OAc)₂ / Buchwald ligand |

| 4 | Iodocyclopentane | Aryl-alkane | NiCl₂(dppf) / Base |

Note: This table illustrates potential applications based on known reactivity of similar boronic acids. Specific experimental data for 4-butylthiophenylboronic acid is limited.

Advanced and Modified Cross-Coupling Protocols Utilizing 4-Butylthiophenylboronic Acid

Recent advancements in cross-coupling chemistry have expanded the scope of reactions involving boronic acids. These modified protocols offer new pathways to synthesize a broader range of functionalized molecules.

Aminative Cross-Coupling Pathways

A novel approach that combines the Suzuki-Miyaura and Buchwald-Hartwig reactions into a single transformation is the aminative Suzuki-Miyaura coupling. This reaction introduces a nitrogen atom between the two coupling partners, resulting in the formation of a diarylamine instead of a biaryl. This is achieved by incorporating a formal nitrene insertion process into the catalytic cycle. A bulky ancillary phosphine ligand on the palladium catalyst and a commercially available amination reagent are typically required for this transformation. This methodology allows for the efficient synthesis of diarylamines from aryl halides and arylboronic acids, and it is anticipated that 4-butylthiophenylboronic acid would be a suitable substrate in such reactions.

Stereoselective and Enantioselective Coupling Processes

While the development of stereoselective and enantioselective Suzuki-Miyaura cross-coupling reactions has been a significant area of research, information specifically detailing the use of 4-butylthiophenylboronic acid in such processes is scarce. Enantioselective couplings are often achieved through the use of chiral ligands that can induce asymmetry in the product. These reactions are particularly valuable for the synthesis of chiral biaryl compounds, which are important motifs in many pharmaceuticals and natural products. Given the general utility of arylboronic acids in these transformations, it is plausible that 4-butylthiophenylboronic acid could be employed in enantioselective protocols with appropriate chiral ligands and reaction conditions.

Catalytic Functions of 4 Butylthiophenylboronic Acid and Analogous Boronic Acids

Lewis Acidity of Arylboronic Acids in Organic Transformations

The catalytic activity of arylboronic acids is fundamentally rooted in their nature as mild Lewis acids. wikipedia.org This acidity arises from the electron-deficient boron atom, which possesses a vacant p-orbital perpendicular to the plane of the molecule. researchgate.net This empty orbital can accept a pair of electrons from a Lewis base, such as the oxygen or nitrogen atom of a substrate, thereby activating the substrate for subsequent reactions. wikipedia.org

The Lewis acidity of an arylboronic acid can be tuned by altering the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups (EWGs) enhance the acidity of the boron center by pulling electron density away from it, making it a stronger electron acceptor. Conversely, electron-donating groups (EDGs) decrease Lewis acidity by increasing the electron density on the boron atom. This tunability allows for the rational design of boronic acid catalysts for specific applications. researchgate.netsemanticscholar.org The interaction of boronic acids with Lewis bases, like hydroxyl or amine groups, leads to the formation of tetrahedral boronate complexes, a key step in many catalytic cycles. researchgate.net

Mechanistic Frameworks for Boronic Acid Catalysis

Boronic acids catalyze a variety of reactions by exploiting their Lewis acidity to form reversible covalent bonds with functional groups, particularly hydroxyl groups. researchgate.netrsc.org This interaction provides low-energy pathways for numerous transformations.

In carbonyl condensation reactions, such as the aldol reaction, boronic acids function as effective catalysts. nih.gov The catalytic cycle typically begins with the coordination of the boronic acid to the carbonyl oxygen of an aldehyde or ketone. nih.gov This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.govrsc.org In an acid-catalyzed aldol reaction, the boronic acid can facilitate both the formation of the enol nucleophile and the activation of the second carbonyl partner. nih.gov The reaction culminates in the formation of a β-hydroxy carbonyl compound, and the boronic acid catalyst is regenerated. rsc.org

Arylboronic acids are proficient catalysts for acylation reactions, particularly the formation of amides from carboxylic acids and amines. The generally accepted mechanism involves the activation of the carboxylic acid. The boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. nih.gov This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by an amine to form the amide bond. nih.gov

Similarly, in alkylation reactions, boronic acids can activate alcohols to behave as electrophiles, enabling the formation of new carbon-carbon bonds. rsc.org For instance, in the Friedel-Crafts alkylation of arenes with benzylic alcohols, the boronic acid catalyst promotes the ionization of the C-O bond of the alcohol, generating a carbocation intermediate that is then attacked by the nucleophilic arene. rsc.org Water is the only byproduct, making these reactions highly atom-economical.

Boronic acids have demonstrated efficacy in catalyzing cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org By coordinating to a dienophile containing a Lewis basic site, such as an α,β-unsaturated carboxylic acid, the boronic acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. wikipedia.org This activation enhances the dienophile's reactivity toward the diene, accelerating the rate of the [4+2] cycloaddition. wikipedia.org This catalytic approach offers a mild alternative to traditional Lewis acids and can improve both reaction rates and selectivities. wikipedia.orgwikipedia.org

Investigation of 4-Butylthiophenylboronic Acid as a Dedicated Lewis Acid Catalyst

While the catalytic applications of many substituted arylboronic acids are well-documented, specific research detailing the use of 4-Butylthiophenylboronic acid as a dedicated Lewis acid catalyst is not extensively reported in the scientific literature. However, its potential catalytic activity can be inferred from its molecular structure and the established principles of boronic acid catalysis.

The catalytic performance of an arylboronic acid is heavily influenced by the electronic properties of its substituents. In 4-Butylthiophenylboronic acid, the butylthio (-SBu) group at the para position exerts competing electronic effects.

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect that could slightly enhance the Lewis acidity of the boron center.

Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, increasing electron density on the ring and, consequently, on the boron atom. This effect would decrease the Lewis acidity.

The net effect on the boron center's Lewis acidity depends on the balance between these opposing influences. Typically for thioethers, the resonance effect is significant. Therefore, it is plausible that the butylthio group acts as a net weak electron-donating group, which would make 4-Butylthiophenylboronic acid a slightly weaker Lewis acid compared to unsubstituted phenylboronic acid. Its catalytic activity would likely be moderate, potentially offering unique selectivity in reactions sensitive to subtle changes in catalyst acidity.

| Catalyst | Substituent Effect | Predicted Relative Lewis Acidity |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Strong Electron-Withdrawing (-I, -R) | High |

| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing (-I, -R) | High |

| Phenylboronic acid | None (Reference) | Moderate |

| 4-Butylthiophenylboronic acid | Weak Net Electron-Donating (+R > -I) | Moderate-Low |

| 4-Methoxyphenylboronic acid | Strong Electron-Donating (+R) | Low |

This table presents a qualitative prediction of Lewis acidity based on substituent electronic effects.

Principles of Cooperative Catalysis Involving Boronic Acid Derivatives

Boronic acids can participate in cooperative catalysis, where they work in conjunction with another catalyst to achieve enhanced reactivity or selectivity that is not possible with either catalyst alone. semanticscholar.org This synergistic approach often involves a Lewis acid-Lewis base or a Lewis acid-Brønsted acid pairing.

A notable example is the cooperative catalysis of amidation reactions using an arylboronic acid and a nucleophilic base like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). semanticscholar.org In this system, the boronic acid activates the carboxylic acid, while the base activates the amine nucleophile or assists in a key proton transfer step. This dual activation strategy is significantly more effective than using either catalyst individually, especially for less reactive substrates. semanticscholar.org Another strategy involves combining a boronic acid with a Brønsted acid. For instance, the combination of pentafluorophenylboronic acid and oxalic acid has been shown to generate a more potent catalytic system for dehydrative C-alkylation and etherification reactions involving benzylic alcohols. This cooperative approach expands the scope and efficiency of boronic acid catalysis.

Derivatives and Structural Analogues of 4 Butylthiophenylboronic Acid in Research

Impact of Structural Modifications on Reactivity and Selectivity

Structural modifications to 4-Butylthiophenylboronic acid can significantly influence its reactivity and selectivity in chemical reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The nature of the substituent at the 4-position of the phenyl ring plays a crucial role in the electronic properties of the boronic acid.

The butylthio group (-SBu) in 4-Butylthiophenylboronic acid is considered to be a weakly electron-donating group through resonance and electron-donating through induction. This electronic nature influences the transmetalation step in the Suzuki-Miyaura catalytic cycle. Variations in the alkyl chain length or branching of the thioether substituent can introduce steric effects that may affect the rate and efficiency of the coupling reaction.

Furthermore, the introduction of different functional groups on the phenyl ring or modification of the boronic acid moiety itself can lead to derivatives with altered reactivity profiles. For instance, converting the boronic acid to a boronate ester can enhance its stability and solubility, and in some cases, modify its reactivity in cross-coupling reactions. The choice of the diol used to form the boronate ester can also introduce steric and electronic effects.

Below is a table summarizing the potential effects of structural modifications on the properties of phenylboronic acids:

| Structural Modification | Potential Impact on Properties |

| Alkyl chain length of the thioether | May influence steric hindrance and solubility. |

| Introduction of electron-withdrawing groups | Can increase the Lewis acidity of the boron atom, potentially affecting the transmetalation rate. |

| Introduction of electron-donating groups | Can decrease the Lewis acidity of the boron atom. |

| Conversion to boronate esters | Can improve stability, solubility, and handling, and may influence reactivity in cross-coupling reactions. |

Synthesis and Applications of Related Thiophenylboronic Acid Variants (e.g., 4-Benzylthiophenylboronic Acid)

The synthesis of thiophenylboronic acid variants generally follows established methods for the preparation of arylboronic acids. A common route involves the reaction of an appropriate aryl halide with an organolithium reagent or a Grignard reagent, followed by quenching with a trialkyl borate. Subsequent hydrolysis then yields the desired boronic acid.

For example, the synthesis of a generic 4-alkylthiophenylboronic acid could proceed from 4-bromo-1-(alkylthio)benzene. This starting material can be treated with magnesium to form the Grignard reagent, which is then reacted with trimethyl borate. Acidic workup liberates the 4-alkylthiophenylboronic acid.

4-Benzylthiophenylboronic Acid:

A structurally related variant is 4-Benzylthiophenylboronic acid. Its synthesis would similarly start from the corresponding benzylthio-substituted aryl halide. This compound, with its benzyl group, introduces a different steric and electronic profile compared to the butylthio analog.

The applications of these thiophenylboronic acid variants are predominantly in the realm of organic synthesis, where they serve as building blocks for the construction of more complex molecules. A primary application is their use in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This reaction is a powerful tool for synthesizing biaryls, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

The thiophene moiety within these boronic acids is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Therefore, thiophenylboronic acids are valuable intermediates in the synthesis of potential drug candidates.

Integration into Complex Molecular Architectures and Scaffolds

The utility of 4-Butylthiophenylboronic acid and its analogs extends to their incorporation into larger and more complex molecular architectures. Their ability to participate in robust and high-yielding cross-coupling reactions makes them ideal for the construction of intricate organic molecules.

One significant area of application is in the synthesis of conjugated polymers. Thiophene-containing polymers are of great interest for their electronic and optical properties, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Thiophenylboronic acids, including derivatives of 4-Butylthiophenylboronic acid, can be used as monomers in Suzuki polycondensation reactions to create these advanced materials. The alkylthio substituent can enhance the solubility and processability of the resulting polymers.

In the realm of medicinal chemistry and drug discovery, these boronic acids can be integrated into complex molecular scaffolds to generate libraries of compounds for biological screening. The boronic acid group itself can act as a pharmacophore, interacting with biological targets, or it can be a synthetic handle for further functionalization. The synthesis of complex molecules often relies on a convergent approach, where different fragments of the target molecule are synthesized separately and then coupled together. Thiophenylboronic acids are excellent coupling partners in such strategies.

Advanced Methodologies and Analytical Approaches in 4 Butylthiophenylboronic Acid Research

In Situ Reaction Monitoring Techniques

The real-time analysis of chemical reactions as they occur, known as in situ reaction monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters. longdom.orgnih.gov For reactions involving 4-Butylthiophenylboronic acid, such as the widely used Suzuki-Miyaura cross-coupling, these techniques are crucial for optimizing reaction conditions and maximizing yield and purity.

Spectroscopic methods are at the forefront of in situ monitoring. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration changes of reactants, intermediates, products, and byproducts throughout the reaction. nih.gov For instance, in a Suzuki-Miyaura coupling of 4-Butylthiophenylboronic acid with an aryl halide, the characteristic vibrational bands of the C-B bond in the boronic acid and the C-X bond in the halide can be monitored to follow their consumption, while the appearance of new bands corresponding to the biaryl product can track its formation.

The data obtained from in situ monitoring allows for the creation of detailed reaction profiles, which are essential for understanding the dynamic processes at play. This level of understanding is critical for process development, enabling chemists to make immediate adjustments to reaction conditions to enhance efficiency and ensure the robustness of the chemical transformation for scale-up. longdom.org

Table 1: Hypothetical In Situ Monitoring Setups for a Suzuki-Miyaura Reaction of 4-Butylthiophenylboronic acid

| Technique | Probe Type | Parameters Monitored | Potential Insights |

| FTIR Spectroscopy | Attenuated Total Reflectance (ATR) | Disappearance of B-O-H and C-X stretches; Appearance of product-specific stretches | Reaction kinetics, detection of transient intermediates, endpoint determination |

| Raman Spectroscopy | Immersion Probe | Changes in aromatic ring vibrations and C-S bond stretches upon coupling | Mechanistic details, catalyst stability, effect of base and solvent on reaction rate |

| UV-Vis Spectroscopy | Fiber-Optic Probe | Changes in the electronic transitions of reactants and products | Monitoring catalyst oxidation state, quantifying product formation |

Mechanistic Probes and Isotopic Labeling Studies

To delve deeper into the intricate steps of a reaction mechanism, chemists employ mechanistic probes and isotopic labeling studies. These powerful techniques can elucidate the pathways of bond formation and cleavage, and identify rate-determining steps.

In the context of 4-Butylthiophenylboronic acid, isotopic labeling, particularly with deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), can provide definitive evidence for proposed mechanisms. For example, in a palladium-catalyzed cross-coupling reaction, labeling the butylthio group or the phenyl ring can help trace the fate of these fragments throughout the catalytic cycle. nih.gov A deuterium-labeling experiment could clarify whether a particular C-H bond is involved in a rate-limiting step, by observing any kinetic isotope effect. nih.gov

Furthermore, boronic acids themselves can act as mechanistic probes. Studies on related boronate-based redox probes have shown that they can be used to track isotopically labeled oxidants, as the oxygen atoms from the oxidant are incorporated into the oxidation products of the boronate. While not directly a study on 4-Butylthiophenylboronic acid itself, this principle highlights the potential for using this compound or its derivatives to investigate oxidative processes.

The insights gained from these studies are fundamental to the rational design of more efficient catalysts and reaction conditions for transformations involving 4-Butylthiophenylboronic acid.

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. longdom.org The synthesis and application of 4-Butylthiophenylboronic acid are areas where sustainable protocols can be implemented.

Key areas of focus for developing sustainable synthetic protocols for reactions involving 4-Butylthiophenylboronic acid include:

Solvent Selection: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids (e.g., CO₂), or bio-based solvents. acs.orgresearchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. researchgate.net

Catalyst Systems: Developing highly efficient and recyclable catalyst systems to minimize the use of precious metals like palladium. This can involve using nickel catalysts, which are more earth-abundant and cost-effective, or designing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. acs.org

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, thereby reducing waste. The Suzuki-Miyaura reaction, a primary application of 4-Butylthiophenylboronic acid, is known for its high atom economy. longdom.org

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. longdom.org

The development of such protocols not only addresses environmental concerns but can also lead to more economically viable and safer chemical processes.

Table 2: Comparison of Conventional vs. Sustainable Approaches for a Reaction Involving 4-Butylthiophenylboronic acid

| Parameter | Conventional Approach | Sustainable Approach |

| Solvent | Toluene, Dioxane | Water, 2-MeTHF, tert-Amyl alcohol acs.org |

| Catalyst | Homogeneous Palladium Catalyst | Heterogeneous/Recyclable Palladium or Nickel Catalyst acs.org |

| Base | Strong inorganic bases (e.g., NaOH, K₂CO₃) | Milder, biodegradable bases or base-free conditions |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |

Computational and Theoretical Investigations of 4 Butylthiophenylboronic Acid Reactivity

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to its reactivity, stability, and intermolecular interactions. Quantum chemical methods, particularly Density Functional Theory (DFT), are routinely employed to characterize these properties for organoboron compounds. researchgate.netjmchemsci.com

An investigation into 4-butylthiophenylboronic acid would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. Key structural parameters such as bond lengths (e.g., C-B, B-O, C-S) and dihedral angles, which describe the orientation of the boronic acid group relative to the phenyl ring, would be determined. longdom.org For many phenylboronic acids, the lowest energy conformation involves a near-planar arrangement to maximize conjugation, though substituents can introduce twists. mdpi.com

Following optimization, a suite of electronic properties would be calculated. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netlongdom.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For 4-butylthiophenylboronic acid, negative potential would be expected around the oxygen and sulfur atoms, while positive potential would be associated with the acidic protons of the boronic acid group. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. It can quantify the electron-donating or withdrawing nature of the 4-butylthio substituent by examining charge transfers between orbitals. nih.gov

The table below presents illustrative quantum chemical parameters calculated for analogous substituted phenylboronic acids, demonstrating the type of data that would be generated for 4-butylthiophenylboronic acid.

| Parameter | Phenylboronic Acid nih.gov | 4-Methylphenylboronic Acid nih.gov | 3-Cyanophenylboronic Acid (anti-anti conformer) longdom.org | Expected Trend for 4-Butylthiophenylboronic Acid |

|---|---|---|---|---|

| HOMO Energy (eV) | -9.77 | -9.40 | -7.22 (DFT/B3LYP) | Higher (less negative) than phenylboronic acid due to the electron-donating nature of the thioether group. |

| LUMO Energy (eV) | -0.98 | -0.84 | -1.56 (DFT/B3LYP) | Slightly higher (less negative) than phenylboronic acid. |

| HOMO-LUMO Gap (eV) | 8.79 | 8.56 | 5.66 (DFT/B3LYP) | Slightly smaller than phenylboronic acid, suggesting increased reactivity. |

| Dipole Moment (Debye) | 2.78 | 3.13 | 2.01 (DFT/B3LYP) | A moderate dipole moment would be expected, influenced by the polar boronic acid and butylthio groups. |

Note: Values are for illustrative purposes and depend heavily on the level of theory and basis set used. The butylthio group is generally considered a weak electron-donating group through resonance and an inductively withdrawing group.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational modeling is indispensable for elucidating the step-by-step mechanisms of chemical reactions, including identifying short-lived intermediates and high-energy transition states that are difficult to observe experimentally. mdpi.com For 4-butylthiophenylboronic acid, a primary reaction of interest is the Palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis. libretexts.org

A typical computational study of a Suzuki-Miyaura reaction cycle involves mapping the potential energy surface (PES) for its three main stages: researchgate.net

Oxidative Addition: The Pd(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide).

Transmetalation: The aryl group from the boronic acid (in its activated boronate form) is transferred to the palladium center, displacing the halide. This is often the rate-determining step. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

The table below provides an illustrative energy profile for a model Suzuki-Miyaura reaction, showcasing the types of energetic data that would be calculated to understand the reactivity of 4-butylthiophenylboronic acid.

| Reaction Step | Description | Illustrative Activation Energy (kcal/mol) for a Model System researchgate.netchemrxiv.org | Potential Influence of 4-Butylthio Group |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into an Ar-X bond. | 10-15 | No direct influence from the boronic acid. |

| Transmetalation | Transfer of the 4-butylthiophenyl group to the Pd(II) center. | 15-25 | The electron-donating nature of the butylthio group could facilitate this step by increasing electron density on the phenyl ring, potentially lowering the activation barrier compared to electron-deficient boronic acids. |

| Reductive Elimination | Formation of the new biaryl C-C bond from the Pd(II) intermediate. | 5-10 | The electronic properties of the butylthio group can influence the ease of this final step. Electron-donating groups generally facilitate reductive elimination. |

Note: The activation energies are highly dependent on the specific reactants, catalyst, ligands, and solvent used in the model.

Predictive Studies for Catalytic Performance and Selectivity

A major goal of computational chemistry is to move from explaining known results to predicting the outcomes of new reactions, thereby guiding experimental work. frontiersin.org Predictive studies for 4-butylthiophenylboronic acid would focus on how its unique structural and electronic features influence its performance in catalytic reactions.

Computational models can be used to:

Predict Reaction Selectivity: In reactions with multiple possible outcomes, computational modeling can predict the major product by comparing the activation barriers of the competing pathways. The path with the lower energy barrier will be the favored one.

Establish Quantitative Structure-Activity Relationships (QSAR): Researchers can compute specific parameters for a series of related boronic acids (e.g., steric bulk, electronic charge on the boron-bearing carbon) and correlate them with experimentally observed reaction yields or rates. This can lead to a predictive model where the performance of a new boronic acid, like 4-butylthiophenylboronic acid, can be estimated before it is synthesized. cam.ac.uk

The following table outlines key molecular descriptors for 4-butylthiophenylboronic acid that would be calculated and used in predictive models of its catalytic performance.

| Computed Descriptor | Relevance to Catalytic Performance | Predicted Effect for 4-Butylthiophenylboronic Acid |

|---|---|---|

| Hammett Parameter (σ) | Quantifies the electron-donating or -withdrawing ability of the 4-butylthio substituent. | The -SBu group is generally considered a weak electron-donating group, which would be expected to accelerate steps like transmetalation and reductive elimination in a Suzuki coupling. |

| Steric Parameters (e.g., Tolman Cone Angle analogue) | Measures the steric bulk of the entire boronic acid molecule. | The flexible butyl chain presents moderate steric bulk that could influence how the molecule docks with the catalyst's active site, potentially affecting ligand exchange rates and selectivity. |

| Boronate Formation Energy | The energy change associated with the reaction of the boronic acid with a base (e.g., hydroxide) to form the active boronate species. | The electronic nature of the butylthio group would influence the acidity of the boronic acid (pKa) and thus the ease of formation of the tetracoordinate boronate required for transmetalation. |

| Adsorption Energy on a Catalyst Surface | In heterogeneous catalysis, this describes the strength of the interaction between the molecule and a solid catalyst surface. | The sulfur atom could exhibit strong interactions with certain metal surfaces (e.g., gold, palladium), potentially influencing catalyst activity or deactivation pathways. nih.gov |

Future Research Directions and Emerging Applications for 4 Butylthiophenylboronic Acid

Exploration in Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry and automated synthesis represent a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. organic-chemistry.orgresearchgate.net The synthesis of boronic acids, which can involve organolithium intermediates, is particularly amenable to the precise control of reaction parameters offered by flow reactors. organic-chemistry.orglookchem.com

Future research is anticipated to focus on developing a continuous flow process for the synthesis of 4-Butylthiophenylboronic acid. A potential approach could involve a halogen-lithium exchange followed by quenching with a trialkyl borate, a methodology that has been successfully implemented for other arylboronic acids in flow systems. organic-chemistry.org Such a process could significantly reduce reaction times and improve yield and purity by minimizing the decomposition of sensitive intermediates.

Table 1: Potential Parameters for Continuous Flow Synthesis of Arylboronic Acids

| Parameter | Potential Range/Condition | Rationale |

| Residence Time | < 1 second to several minutes | Optimized to maximize conversion while minimizing byproduct formation. organic-chemistry.org |

| Temperature | -78°C to room temperature | Precise temperature control is crucial for managing exothermic reactions and unstable intermediates. lookchem.com |

| Flow Rate | Milliliters to liters per hour | Scalability of the synthesis can be achieved by adjusting flow rates. |

| Reagents | Aryl halide, organolithium reagent, trialkyl borate | Standard reagents for boronic acid synthesis via lithiation-borylation. |

Furthermore, 4-Butylthiophenylboronic acid is a prime candidate for utilization in automated synthesis platforms, particularly for the construction of compound libraries via Suzuki-Miyaura cross-coupling reactions. synplechem.comresearchgate.netresearchgate.net Automated systems can perform iterative coupling reactions with high throughput, enabling the rapid generation of diverse molecular structures for applications in drug discovery and materials science. chemrxiv.org The development of standardized, capsule-based automated processes for Suzuki-Miyaura couplings demonstrates the feasibility of incorporating a wide range of boronic acids, including functionalized derivatives like 4-Butylthiophenylboronic acid. synplechem.comresearchgate.net

Potential for Incorporation into Functional Materials and Polymer Chemistry

The dual functionality of 4-Butylthiophenylboronic acid makes it an attractive building block for the synthesis of novel functional materials and polymers. researchgate.net The boronic acid group can be leveraged for its ability to form reversible covalent bonds with diols, its role in cross-coupling polymerization, or its electronic properties when incorporated into a conjugated backbone. The butylthioether group offers a site for further functionalization or can influence the material's properties through its electronic and steric effects.

One promising area of exploration is the incorporation of 4-Butylthiophenylboronic acid into organoboron polymers. researchgate.netbit.edu.cn These materials are of interest for their unique electronic and photophysical properties. For instance, polymers containing boron in the main chain can exhibit strong fluorescence and be electron-deficient, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The thioether linkage could further modulate the electronic properties of such polymers.

Additionally, 4-Butylthiophenylboronic acid could serve as a monomer in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. nih.govecust.edu.cnwikipedia.orgresearchgate.net PPVs are a well-known class of conducting polymers with applications in optoelectronic devices. The incorporation of a butylthiophenylboronic acid unit could enhance the processability and tune the optical and electronic properties of the resulting polymer.

The thioether group also opens possibilities for creating thioether-functionalized polymers. rsc.orgnih.govresearchgate.net Such polymers have been investigated for applications including heavy metal ion sensing and removal. By polymerizing 4-Butylthiophenylboronic acid or copolymerizing it with other monomers, new materials with tailored affinities for specific analytes could be developed.

Table 2: Potential Polymer Architectures Incorporating 4-Butylthiophenylboronic acid

| Polymer Type | Potential Synthetic Route | Potential Properties and Applications |

| Organoboron Polymer | Stille or Suzuki cross-coupling polymerization | Electron-deficient, fluorescent; for OLEDs, sensors. bit.edu.cn |

| Poly(p-phenylene vinylene) Derivative | Gilch, Horner-Wadsworth-Emmons, or Heck coupling polymerization | Tunable optical and electronic properties; for conducting polymers, LEDs. nih.govecust.edu.cn |

| Thioether-Functionalized Polymer | Various polymerization methods | Metal ion binding, functionalizable materials. nih.gov |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. mdpi.com Future research on 4-Butylthiophenylboronic acid will likely focus on developing more sustainable synthetic routes.

This includes the exploration of greener catalytic systems for the key bond-forming reactions in its synthesis. For the formation of the carbon-sulfur bond, research into sustainable catalytic methods that avoid the use of harsh reagents and minimize waste is a key direction. researchgate.netresearchgate.net Similarly, the borylation step could be made more sustainable through the use of milder reagents and conditions.

The use of environmentally benign solvents, such as water or bio-derived solvents, is another important aspect of green chemistry. rsc.orgrsc.org Developing synthetic procedures for 4-Butylthiophenylboronic acid that can be performed in such solvents would significantly improve its environmental footprint. Furthermore, designing processes that are catalytic rather than stoichiometric and that maximize atom economy will be crucial. For instance, catalytic C-H arylation reactions are emerging as a powerful and sustainable tool for the formation of C-C bonds, and similar principles could be applied to the synthesis of precursors for 4-Butylthiophenylboronic acid. nih.gov

The development of catalytic systems for the conversion of arylboronic acids to other functional groups under green conditions, such as their hydroxylation to phenols, also represents a sustainable direction for the application of 4-Butylthiophenylboronic acid in subsequent synthetic transformations. mdpi.com

Table 3: Application of Green Chemistry Principles to the Synthesis of 4-Butylthiophenylboronic acid

| Green Chemistry Principle | Potential Application in Synthesis |

| Waste Prevention | Development of high-yield, high-selectivity reactions. |

| Atom Economy | Utilization of addition reactions and catalytic processes. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. mdpi.com |

| Designing Safer Chemicals | The compound itself may find applications in designing safer materials. |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with water or green solvents. rsc.org |

| Design for Energy Efficiency | Performing reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating bio-based precursors where feasible. rsc.org |

| Reduce Derivatives | Avoiding protecting group chemistry through selective reactions. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Butylthiophenylboronic acid, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts and aryl halides. Key variables include ligand choice (e.g., triphenylphosphine), base (e.g., Na₂CO₃), and solvent polarity (e.g., THF or dioxane). Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve yield by suppressing boronic acid oxidation . Purification often involves recrystallization or column chromatography to remove unreacted precursors and catalyst residues.

Q. Which analytical techniques are most effective for characterizing 4-Butylthiophenylboronic acid?

- Answer :

- 1H NMR : Confirms structure via aromatic proton signals (δ 7.2–7.8 ppm) and alkyl chain integration (δ 0.8–2.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 222.1) and detects impurities like anhydride byproducts .

- FT-IR : Identifies B–O (1350–1310 cm⁻¹) and C–S (700–600 cm⁻¹) stretching vibrations .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using 4-Butylthiophenylboronic acid to minimize side products?

- Answer :

- Ligand Screening : Bulky ligands (e.g., SPhos) enhance steric hindrance, reducing homocoupling byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may increase boronic acid hydrolysis; mixed solvents (e.g., THF:H₂O 4:1) balance reactivity .

- Stoichiometry : A 1.2:1 molar ratio of boronic acid to aryl halide ensures excess boronic acid drives the reaction while minimizing dimerization .

Q. How should discrepancies in boronic acid reactivity data be addressed when designing experiments?

- Answer :

- Controlled Replicates : Repeat reactions under identical conditions (temperature, solvent, catalyst batch) to isolate variability.

- Impurity Analysis : Use HPLC or GC-MS to detect trace anhydrides or oxidized species (e.g., boroxines), which alter reactivity .

- DFT Modeling : Computational studies (e.g., B3LYP/6-31G*) predict electronic effects of substituents (e.g., butylthio groups) on boron’s electrophilicity .

Q. What strategies enhance the stability of 4-Butylthiophenylboronic acid in long-term storage?

- Answer :

- Storage Conditions : Keep at –20°C in airtight, amber vials under inert gas (Ar) to prevent moisture absorption and oxidation .

- Stabilizers : Add 1–5% w/w molecular sieves (3Å) to sequester residual water .

- Periodic QC : Monitor purity via TLC or NMR every 6 months; recrystallize if degradation exceeds 5% .

Application-Focused Questions

Q. How can 4-Butylthiophenylboronic acid be utilized in glycoprotein enrichment studies?

- Answer : Functionalize magnetic nanoparticles (e.g., Fe₃O4@Au) via thiol-boronic acid interactions. The boronic acid binds cis-diols on glycoproteins at pH 8.5–9.0, enabling selective capture. Elution with sorbitol (0.1 M, pH 3.0) disrupts boronate ester bonds .

Q. What role does the butylthio substituent play in modulating the compound’s electronic properties?

- Answer : The electron-donating butylthio group increases boron’s Lewis acidity, enhancing its affinity for diols. Comparative DFT studies with analogs (e.g., 4-hydroxyphenylboronic acid) show a 0.2 eV reduction in LUMO energy, facilitating nucleophilic interactions .

Safety and Compliance

Q. What safety protocols are critical when handling 4-Butylthiophenylboronic acid?

- Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Category 2 irritation) .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles .

- Spill Management : Neutralize with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.